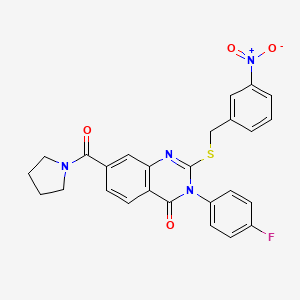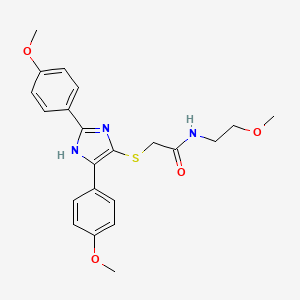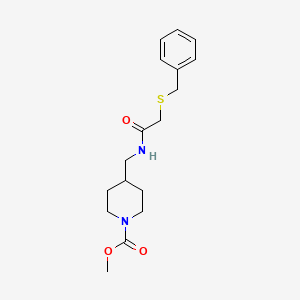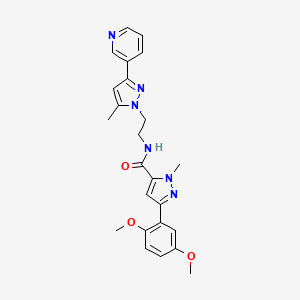![molecular formula C26H23N5O3 B2480072 N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358330-94-5](/img/no-structure.png)
N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N5O3 and its molecular weight is 453.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is part of a broader class of compounds involving triazoloquinoxaline moieties. These compounds are synthesized through various chemical reactions, often involving the coupling of amino acid derivatives to triazoloquinoxaline structures or through reactions with amino acid ester derivatives. The synthesis process highlights the compound's versatile chemical properties, enabling the creation of derivatives with potentially different biological activities. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs demonstrates the chemical adaptability and potential for creating a wide range of derivatives for various applications (Fathalla, 2015).
Biological Activity and Potential Applications
Compounds within this chemical class have been explored for their biological activities, including potential therapeutic applications. For example, derivatives have shown positive inotropic activity, which could have implications for cardiovascular disease treatment. Specifically, certain derivatives have demonstrated favorable activity in enhancing stroke volume in isolated rabbit heart preparations, suggesting potential utility in heart failure treatment or other conditions requiring inotropic support (Zhang et al., 2008). Additionally, the exploration of triazoloquinoxaline derivatives in the context of adenosine receptor antagonism indicates potential applications in neurological disorders or depression, given the role of adenosine receptors in various physiological processes (Sarges et al., 1990).
Antimicrobial and Antimalarial Properties
The antimicrobial and antimalarial properties of quinoxaline derivatives, including those with triazolo[4,3-a]quinoxaline structures, have been investigated. These studies suggest potential applications in treating infectious diseases, particularly those resistant to conventional antibiotics. For instance, the evaluation of sulfonamide derivatives for antimalarial activity indicates the potential of quinoxaline derivatives in developing new antimalarial therapies (Fahim & Ismael, 2021).
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves the reaction of 4-(benzyloxy)aniline with ethyl 2-(4-aminoquinoxalin-5(6H)-one-1-yl)acetate, followed by cyclization with triethyl orthoformate and subsequent deprotection of the benzyl group.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl 2-(4-aminoquinoxalin-5(6H)-one-1-yl)acetate", "triethyl orthoformate", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-(benzyloxy)aniline is reacted with ethyl 2-(4-aminoquinoxalin-5(6H)-one-1-yl)acetate in the presence of acetic acid and sodium acetate to form N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide.", "Step 2: The product from step 1 is then treated with triethyl orthoformate in the presence of hydrochloric acid to form a cyclic intermediate.", "Step 3: The cyclic intermediate is then deprotected by treatment with sodium hydroxide in diethyl ether and water to yield the final product, N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide." ] } | |
CAS No. |
1358330-94-5 |
Molecular Formula |
C26H23N5O3 |
Molecular Weight |
453.502 |
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N5O3/c1-2-23-28-29-25-26(33)30(21-10-6-7-11-22(21)31(23)25)16-24(32)27-19-12-14-20(15-13-19)34-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,27,32) |
InChI Key |
NZDBBLNXWFTNKM-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2480000.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

